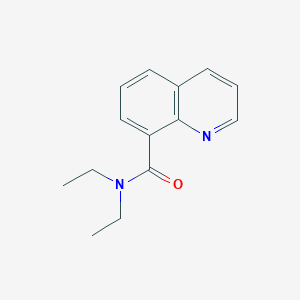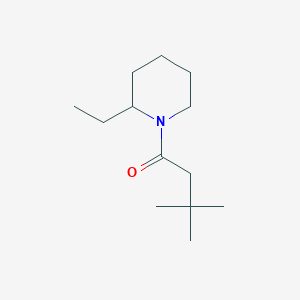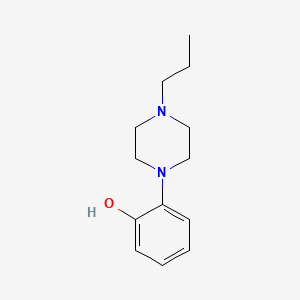
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzodioxepine family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters that play a role in motor function and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it is relatively expensive and difficult to synthesize, which may limit its availability for research purposes.
未来方向
There are many potential future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone. One area of research that shows promise is in the development of new treatments for neurological disorders. Additionally, this compound may have potential applications in the treatment of inflammatory disorders and other conditions that are characterized by oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
合成方法
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed cross-coupling reactions. This involves the reaction of a palladium catalyst with an aryl halide and an amine, which leads to the formation of the desired benzodioxepine compound.
科学研究应用
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound is able to cross the blood-brain barrier and has neuroprotective effects.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-7-17(8-6-12)16(18)13-3-4-14-15(11-13)20-10-2-9-19-14/h3-4,11-12H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLJAYBINFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
